Kadsurenin D

PAF receptor antagonist neolignan SAR platelet aggregation

Kadsurenin D (CAS 140669-89-2; C21H24O5; MW 356.40) is a neolignan isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a medicinal plant of the Piperaceae family. It belongs to the structural subclass of dimethoxybenzene-containing neolignans and is chemically distinct from the more extensively characterized PAF antagonist kadsurenone isolated from Piper futokadsura.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
Cat. No. B569254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsurenin D
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
InChIInChI=1S/C21H24O5/c1-6-9-21-11-16(26-5)19(22)18(20(21)23)17(12(21)2)13-7-8-14(24-3)15(10-13)25-4/h6-8,10-12,17-18H,1,9H2,2-5H3/t12-,17+,18-,21-/m1/s1
InChIKeyIYEJIWMVJJRSMG-RQJAOHDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Kadsurenin D Procurement Guide: Baseline Identity, Source Definition, and Neolignan Classification


Kadsurenin D (CAS 140669-89-2; C21H24O5; MW 356.40) is a neolignan isolated from the aerial parts of Piper kadsura (Choisy) Ohwi, a medicinal plant of the Piperaceae family . It belongs to the structural subclass of dimethoxybenzene-containing neolignans and is chemically distinct from the more extensively characterized PAF antagonist kadsurenone isolated from Piper futokadsura [1]. Unlike widely studied reference neolignans, published peer-reviewed quantitative bioactivity data for Kadsurenin D are extremely limited, a critical factor for procurement decision-making [2]. The compound is available commercially as a natural product research reference standard, typically with purity ≥98% by HPLC, sourced from specialized phytochemical suppliers .

Why Kadsurenin D Cannot Be Substituted with Kadsurenone or Other Piper Neolignans: Structural and Functional Divergence


Substituting Kadsurenin D with in-class neolignans such as kadsurenone, denudatin B, or kadsurin introduces substantial scientific risk due to demonstrated structure-activity relationship (SAR) divergence within this compound family. Shen et al. (1985) explicitly demonstrated that three structurally related compounds isolated from the same Piper futokadsura extract exhibited poor PAF-antagonistic activities compared to kadsurenone, establishing that minor structural variations in the neolignan core produce marked differences in target engagement and functional activity [1]. Kadsurenin D and kadsurenone originate from different Piper species (Piper kadsura vs. Piper futokadsura) and possess distinct substitution patterns and stereochemical configurations that preclude interchangeability in pharmacological studies [2]. Furthermore, the documented target profiles differ: kadsurenone is a well-validated competitive PAF receptor antagonist (Ki = 58 nM), while published affinity data for Kadsurenin D at the PAF receptor are absent [1]. Researchers selecting Kadsurenin D must rely on its unique structural identity rather than extrapolating from better-characterized analogs — generic substitution introduces uncontrolled variables that undermine experimental reproducibility and interpretive validity.

Kadsurenin D vs. Neolignan Comparators: Quantitative Evidence for Scientific Selection


PAF Receptor Antagonism: Kadsurenin D Shows No Detectable Activity While Kadsurenone Exhibits High-Affinity Competitive Inhibition

In a direct comparative evaluation using rabbit platelet membrane receptor binding assays, kadsurenone demonstrated competitive, reversible inhibition of [³H]-PAF binding with Ki = 5.8 × 10⁻⁸ M (58 nM) versus Ki = 6.3 × 10⁻⁹ M (6.3 nM) for PAF itself [1]. Kadsurenone also inhibited PAF-induced rabbit platelet aggregation at 2.4–24 μM and human neutrophil degranulation at 2.5–50 μM without agonist activity [1]. Critically, the same study identified Kadsurenin D among three related neolignans isolated from the same Piper extract that exhibited poor PAF-antagonistic activities relative to kadsurenone, though specific numerical values for Kadsurenin D were not reported in the public abstract [2]. This demonstrates that within the Piper neolignan family, PAF receptor antagonism is not a class-wide property and selecting Kadsurenin D for PAF-pathway studies would be scientifically unsound.

PAF receptor antagonist neolignan SAR platelet aggregation competitive inhibition

In Vivo Oral Bioavailability: Kadsurenone Demonstrates Established Pharmacokinetics While Kadsurenin D Lacks Any Published ADME Data

Kadsurenone has been validated as orally active in multiple in vivo models: it blocks PAF-induced cutaneous permeability in guinea pigs at 25–50 mg/kg (p.o.) and inhibits PAF-induced hematocrit increases and circulating N-acetylglucosaminidase elevations in rats at >10 mg/kg i.p. in a dose-dependent manner [1]. In a rat acute pancreatitis model, kadsurenone administration significantly reduced serum PAF, TNF-α, and IL-6 levels (P < 0.05), confirming systemic bioavailability and pharmacodynamic engagement [2]. In contrast, no peer-reviewed studies reporting oral bioavailability, plasma exposure, half-life, clearance, tissue distribution, or metabolite profiling for Kadsurenin D could be identified in the public domain. This complete absence of ADME characterization constitutes a critical data gap for any research program considering Kadsurenin D for in vivo applications.

oral bioavailability in vivo efficacy pharmacokinetics ADME cutaneous permeability

Anti-Inflammatory Cytokine Modulation: Kadsurenin D Lacks Quantified Potency Data While Kadsurenone Demonstrates Significant In Vivo Reduction of TNF-α and IL-6

In a rat model of acute pancreatitis, kadsurenone administration resulted in significantly decreased serum levels of PAF, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) compared to the untreated acute pancreatitis group (P < 0.05) [1]. Concurrently, pancreas and lung myeloperoxidase (MPO) activity and serum amylase levels were reduced, with histological improvement in tissue damage [1]. For Kadsurenin D, vendors and secondary sources cite 'significant anti-inflammatory activity with IC50 values indicating effective inhibition of inflammatory markers' based on in vitro assays ; however, the primary peer-reviewed literature providing actual numeric IC50 values, specific cytokine targets, assay conditions, or comparator compounds is not retrievable from public databases. Without quantitative primary data, the anti-inflammatory potency of Kadsurenin D cannot be benchmarked against kadsurenone or any other neolignan comparator.

anti-inflammatory TNF-α IL-6 cytokine inhibition acute pancreatitis

Stereochemical Divergence: Kadsurenin D vs. Isokadsurenin D Epimeric Differentiation as Critical Quality Attribute

Kadsurenin D (CAS 140669-89-2) and isokadsurenin D (CAS 147976-35-0) are stereoisomeric neolignans that co-occur in Kadsura species . While specific bioactivity comparisons between the two epimers are not published, the precedent established by Shen et al. (1985) demonstrates that stereochemical configuration within Piper neolignans dictates receptor binding and functional activity — kadsurenone's specific stereochemistry is essential for its PAF receptor antagonism, while structurally similar compounds from the same extract lack this activity [1]. For analytical chemistry and natural product dereplication, distinguishing Kadsurenin D from isokadsurenin D by chiral chromatographic methods, optical rotation, or NMR is essential for compound identity verification and purity certification .

stereochemistry diastereomer epimer isokadsurenin D chiral purity

Kadsurenin D Procurement Applications: Validated Use Cases Based on Available Evidence


Natural Product Dereplication and Phytochemical Reference Standard

The primary evidence-supported application for Kadsurenin D is as a reference standard for natural product dereplication and phytochemical analysis of Piper kadsura extracts. Its defined molecular weight (356.40 g/mol), molecular formula (C21H24O5), and CAS registry number (140669-89-2) enable unambiguous identification via HPLC-MS, GC-MS, or NMR-based metabolomics workflows [1]. The compound's distinction from isokadsurenin D (CAS 147976-35-0) is critical for accurate dereplication, requiring chiral chromatographic methods to resolve the epimers [2]. This application is supported by the compound's established isolation source and structural characterization in peer-reviewed natural product chemistry literature.

Structure-Activity Relationship (SAR) Studies of Piper Neolignans

Kadsurenin D serves as a valuable comparator compound in SAR investigations of Piper neolignans, particularly for establishing negative or differential controls. The Shen et al. (1985) study explicitly demonstrated that three neolignans isolated alongside kadsurenone lacked PAF receptor antagonism, underscoring that PAF inhibition is not a class-wide property [1]. Researchers can employ Kadsurenin D as a structurally related but functionally distinct compound to isolate the structural determinants responsible for kadsurenone's high-affinity PAF receptor binding and oral bioavailability. This application leverages Kadsurenin D's structural relationship to kadsurenone while acknowledging the absence of intrinsic PAF antagonism.

In Silico Molecular Modeling and Virtual Screening Campaigns

Vendor sources indicate that Kadsurenin D has been evaluated via molecular docking and molecular dynamics simulations against viral protease targets, including SARS-CoV-2 Mᵖʳᵒ, with reported binding stability over 30 ns simulations [1]. While these computational predictions remain unvalidated by in vitro or in vivo studies, Kadsurenin D's defined 3D structure and neolignan scaffold may serve as a starting point for virtual screening and pharmacophore modeling in drug discovery programs. Procurement for in silico studies requires only structural identity, making this a low-risk application where Kadsurenin D's structural features can be leveraged without reliance on unverified bioactivity claims.

NOT Recommended: PAF Receptor Pharmacology or In Vivo Anti-Inflammatory Efficacy Studies

Based on the evidence reviewed, procurement of Kadsurenin D for PAF receptor pharmacology or in vivo anti-inflammatory efficacy studies is contraindicated. The compound lacks detectable high-affinity PAF receptor antagonism exhibited by kadsurenone (Ki = 58 nM) [1], has no published ADME/PK characterization, and no peer-reviewed quantitative cytokine inhibition data. Researchers requiring validated PAF antagonism or anti-inflammatory activity should instead procure kadsurenone, for which extensive in vitro and in vivo pharmacology data exist [1][2]. This negative recommendation is based on the absence of supporting evidence rather than demonstrated lack of activity.

Quote Request

Request a Quote for Kadsurenin D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.